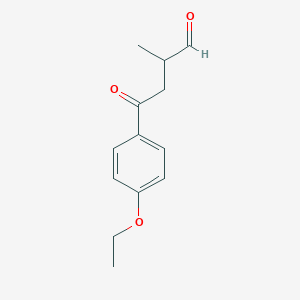
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal is an organic compound characterized by the presence of an ethoxyphenyl group attached to a butanal structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal typically involves the condensation of 4-ethoxybenzaldehyde with a suitable methyl ketone under acidic or basic conditions. The reaction may proceed through an aldol condensation followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-(4-ethoxyphenyl)-2-methyl-4-oxobutanoic acid.
Reduction: Formation of 4-(4-ethoxyphenyl)-2-methyl-4-hydroxybutanal.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanoic acid: An oxidized derivative with similar structural features.
4-(4-Ethoxyphenyl)-2-methyl-4-hydroxybutanal: A reduced form with a hydroxyl group instead of a carbonyl group.
Uniqueness
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
666751-98-0 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
4-(4-ethoxyphenyl)-2-methyl-4-oxobutanal |
InChI |
InChI=1S/C13H16O3/c1-3-16-12-6-4-11(5-7-12)13(15)8-10(2)9-14/h4-7,9-10H,3,8H2,1-2H3 |
InChIキー |
IIVULKURJOPTPO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)

![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)
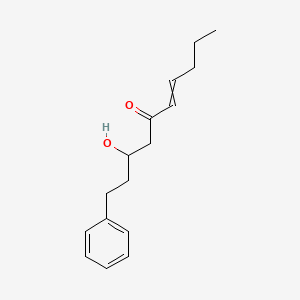
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
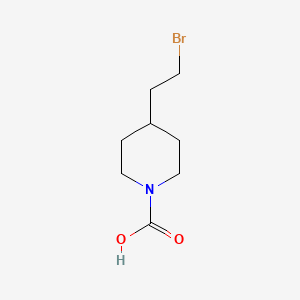
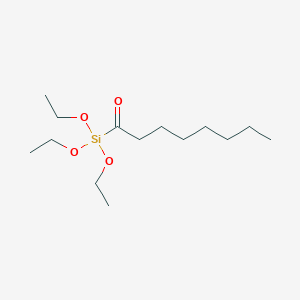
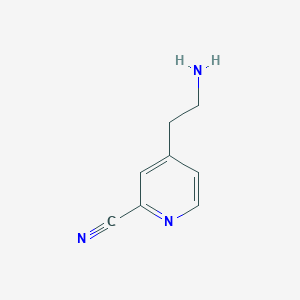
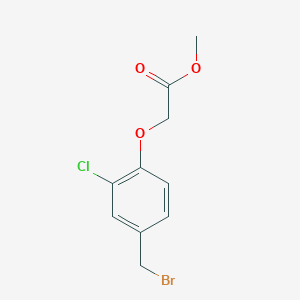
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
